![molecular formula C16H14ClNO3 B2748345 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 792947-73-0](/img/structure/B2748345.png)
2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide
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Description
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study developed new chemical entities, including derivatives similar to 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide, with potential as anticancer, anti-inflammatory, and analgesic agents. The research utilized the Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, particularly those with halogens on the aromatic ring, showed promising anticancer and anti-inflammatory activities. One compound, in particular, demonstrated significant anticancer, anti-inflammatory, and analgesic properties, suggesting its potential for further therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Chemoselective Acetylation in Drug Synthesis
Another research focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. This study employed immobilized lipase as a catalyst, exploring various acyl donors and optimizing the reaction conditions. The findings have implications for the eco-friendly synthesis of drug intermediates, showcasing a method that leads to irreversible reactions and kinetically controlled synthesis (Magadum & Yadav, 2018).
Environmental Impact and Herbicide Metabolism
Research into the metabolism of chloroacetamide herbicides, which share structural similarities with this compound, provides insight into their environmental impact and biological interactions. Studies have documented the metabolic pathways of these herbicides in human and rat liver microsomes, highlighting differences in metabolic rates and the potential for producing carcinogenic metabolites. This research contributes to understanding the environmental and health implications of chloroacetamide usage (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Antimicrobial Activity
The synthesis of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, related to the core structure of interest, was investigated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Fuloria, Singh, Yar, & Ali, 2009).
properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFMFYDGVVOCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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